3-(4-Bromophenyl)butanamide

Description

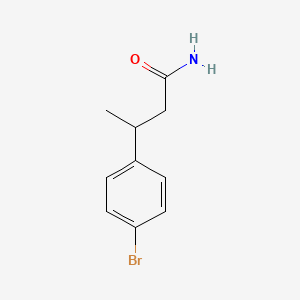

3-(4-Bromophenyl)butanamide is a brominated aromatic compound featuring a butanamide backbone with a 4-bromophenyl substituent. Its structure combines a hydrophobic bromophenyl group with a polar amide functional group, enabling diverse interactions with biological targets.

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

3-(4-bromophenyl)butanamide |

InChI |

InChI=1S/C10H12BrNO/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H2,12,13) |

InChI Key |

VRPMKKZTRHKBKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)N)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Anti-Quorum Sensing Activity: Substituent-Dependent Efficacy

Compound : 2-(4-Bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl)butanamide (Compound 10)

- Structure : Shares the 4-bromophenyl group but includes a complex N-substituent (2-oxotetrapyridinefuran-3-yl).

- Activity: Demonstrated potent anti-QS activity against Pseudomonas aeruginosa, disrupting bacterial communication without affecting bacterial or mammalian cell viability .

- Key Insight : The extended N-substituent likely enhances target specificity toward QS receptors, suggesting that side-chain modifications in 3-(4-Bromophenyl)butanamide could optimize similar activity.

Anti-Inflammatory Analogs: Role of Heterocyclic Moieties

Compounds :

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

- Structure : Replace the amide group with a 1,3,4-oxadiazole ring linked to substituted phenyl groups.

- Activity : Exhibited 59.5% and 61.9% anti-inflammatory activity (20 mg/kg), comparable to indomethacin (64.3%) .

- Key Insight : The oxadiazole ring’s electron-withdrawing properties may improve binding to cyclooxygenase (COX) enzymes, highlighting the importance of heterocyclic systems in modulating inflammation.

Coumarin Derivatives: Extended Aromatic Systems

Compounds : Brodifacoum and Difethialone

- Structure: Incorporate 4-(4-bromophenyl)phenyl groups into coumarin or thiochromenone scaffolds.

- Key Insight : The extended aromatic system in these derivatives enhances hydrophobic interactions with inflammatory targets, suggesting that this compound’s simpler structure may limit its potency in this context.

Anticancer Agents: Functional Group Diversity

Compound : BOS-93 (3-(3-bromo-5-methoxy-4-(3-(piperidin-1-yl)propoxy)benzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide)

- Structure : Combines a bromophenyl group with a sulfonamide and indoline moiety.

- Key Insight : The sulfonamide group and benzylidene scaffold enable multi-target interactions, emphasizing that functional group additions to this compound could expand its therapeutic scope.

Thiourea Derivatives: Hydrogen Bonding Modifications

Compound: 1-(4-Bromophenyl)-3-butanoylthiourea

- Structure : Replaces the amide group with a thiourea moiety.

- Activity : Structural data (X-ray crystallography) confirms planar geometry, which may influence DNA intercalation or enzyme binding .

- Key Insight : Thiourea’s sulfur atom alters hydrogen bonding and solubility, suggesting that this compound’s amide group provides distinct pharmacokinetic advantages.

Positional Isomers: Meta vs. Para Substitution

Compound: N-(3-bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide

- Structure : Features a meta-bromophenyl group instead of para.

- Activity: Physicochemical data (molecular formula: C₁₇H₁₇BrClNO₂) suggests altered dipole moments and steric effects compared to the para isomer .

- Key Insight : Para-substituted bromophenyl groups likely enhance aromatic stacking interactions, making this compound more suitable for targets requiring planar binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.